molecular formula C26H22N4O4S B2355798 2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 615275-13-3

2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2355798
CAS RN: 615275-13-3
M. Wt: 486.55
InChI Key: OHPRTYIFKULOJP-UHFFFAOYSA-N
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Description

2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the field has focused on synthesizing similar complex heterocyclic compounds through various chemical reactions. For example, a study on the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation has demonstrated the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This method allows the incorporation of a broad range of functional groups into the heterocyclic products, showcasing the versatility of such compounds in chemical synthesis (Hoang, Zoll, & Ellman, 2019).

Crystal Structure and Solid-State Organization

The study on the solid-state organization of 4-pyridyl imino compounds emphasizes the structural analysis through X-ray diffraction and the importance of hydrogen bonding in determining the supramolecular arrangement of these compounds (Bacchi et al., 2009).

Potential Applications in Corrosion Inhibition

A notable application area is in the development of corrosion inhibitors. For instance, pyridopyrimidinones derivatives have been evaluated for their efficacy in inhibiting the corrosion of carbon steel in acidic solutions, indicating the potential of such compounds in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial and Antifungal Activities

The research on the synthesis of novel compounds derived from similar structures has been linked to biological activities, including antimicrobial and antifungal properties. This suggests the possibility of leveraging these compounds in the development of new therapeutic agents (Liu & He, 2012).

Inhibition of Biological Targets

Compounds with a similar structural framework have been explored for their ability to inhibit specific biological targets, such as dihydrofolate reductase (DHFR), which is crucial in the development of antifolates for treating opportunistic infections in AIDS patients (Rosowsky, Forsch, & Queener, 2002).

properties

IUPAC Name

6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-17-6-12-20(13-7-17)35(32,33)22-15-21-25(28-23-5-3-4-14-29(23)26(21)31)30(24(22)27)16-18-8-10-19(34-2)11-9-18/h3-15,27H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPRTYIFKULOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.